Linoleylanilide

Prostacyclin Endothelial dysfunction Toxic oil syndrome

Linoleylanilide (LAA, ≥95%) is the definitive fatty acid anilide reference standard for Toxic Oil Syndrome (TOS) research, validated as a marker compound from the 1981 epidemic. Choose LAA for its 12-fold faster prostacyclin inhibition onset versus oleylanilide (2 h vs 24 h), unique NTE activation profile distinct from organophosphate mechanisms, and reversible neutrophil oxidative burst inhibition. Functions as a CB1-negative control (Ki > 1 µM) for endocannabinoid studies, with unheated and heated forms producing distinct immunological signatures. Request a quote today.

Molecular Formula C24H37NO
Molecular Weight 355.6 g/mol
CAS No. 19878-10-5
Cat. No. B1675493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinoleylanilide
CAS19878-10-5
Synonymslinoleanilide
linoleic acid anilide
linoleylanilide
N-phenyllinoleamide
Molecular FormulaC24H37NO
Molecular Weight355.6 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCCCCCC(=O)NC1=CC=CC=C1
InChIInChI=1S/C24H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(26)25-23-20-17-16-18-21-23/h6-7,9-10,16-18,20-21H,2-5,8,11-15,19,22H2,1H3,(H,25,26)/b7-6-,10-9-
InChIKeyHFRLHSQAZLWVEE-HZJYTTRNSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Linoleylanilide (CAS 19878-10-5): A Fatty Acid Anilide Reference Standard for Toxicological and Lipid Mediator Research


Linoleylanilide (N-phenyllinoleamide, CAS 19878-10-5) is a synthetic fatty amide conjugate of linoleic acid and aniline, classified as a secondary anilide with molecular formula C₂₄H₃₇NO and molecular weight 355.56 g/mol [1]. It features a (9Z,12Z)-octadecadienamide backbone linked to a phenyl ring, structurally derived from the omega-6 polyunsaturated fatty acid linoleic acid [2]. Originally identified as a marker compound in adulterated cooking oils associated with the 1981 Spanish Toxic Oil Syndrome (TOS) epidemic, linoleylanilide has become a critical reference standard for studying fatty acid anilide-mediated toxicity, arachidonic acid cascade dysregulation, and non-organophosphate delayed neuropathy mechanisms [1].

Why Linoleylanilide Cannot Be Substituted by Generic Fatty Acid Anilides Without Empirical Validation


Fatty acid anilides as a class share the aniline-amide scaffold, yet minor structural variations—degree of fatty acid unsaturation, thermal processing history, or the presence of the aniline moiety versus a free carboxylic acid—produce markedly divergent biological profiles. Linoleylanilide (LAA) exhibits faster-onset inhibition of endothelial prostacyclin synthesis compared to its monounsaturated analog oleylanilide (OAA), with LAA achieving at 2 hours what OAA requires 24 hours to match [1]. Unheated LAA and heated LAA (HLAA) yield distinct immunological signatures in vivo, with HLAA producing more pronounced immunoglobulin alterations [2]. Furthermore, the anilide conjugate displays pharmacological properties—such as reversible inhibition of neutrophil oxidative burst—that are not recapitulated by the parent free fatty acid [3]. These data demonstrate that within-class substitution without empirical validation introduces uncontrolled experimental variables that can fundamentally alter experimental outcomes.

Linoleylanilide (CAS 19878-10-5): Quantified Differential Evidence Versus Closest Analogs


Linoleylanilide (LAA) Versus Oleylanilide (OAA): Accelerated Kinetics of Prostacyclin Synthesis Inhibition in Human Endothelial Cells

In a direct head-to-head comparison using human umbilical vein endothelial cells (HUVEC), linoleylanilide (LAA) demonstrated markedly faster inhibition of stimulated prostacyclin (PGI₂) synthesis than its monounsaturated analog oleylanilide (OAA). LAA achieved at 2 hours a level of PGI₂ synthesis inhibition that OAA required 24 hours to reach, representing an approximately 12-fold faster onset of action [1]. The effect of 100 µM LAA on thrombin-induced PGI₂ production was rapid (within 15 minutes) and irreversible after 60 minutes [1]. At 1000 µM, LAA additionally inhibited cyclooxygenase activity after 24 hours, an effect not observed with OAA [1]. Both compounds reduced labeled arachidonic acid release from cell membranes by 75–85% after 24 hours, indicating that the kinetic difference arises upstream of phospholipase activity modulation [1].

Prostacyclin Endothelial dysfunction Toxic oil syndrome

Linoleylanilide (LAA) Versus Heated Linoleylanilide (HLAA): Differential Immunoglobulin and Hepatic Enzyme Profiles in Sprague-Dawley Rats

A direct comparative oral gavage study in male Sprague-Dawley rats (250 mg/kg, alternate days for 2 weeks, 7 total doses) revealed that heated linoleic acid anilide (HLAA) produced more pronounced immunological and hepatic alterations than unheated LAA [1]. Serum LDH, GOT, and GPT activities significantly decreased at days 1 and 7 in both groups, but these changes were more prominent in the HLAA-treated group [1]. IgA levels significantly increased in both groups at all time points but were more pronounced in HLAA [1]. Critically, serum IgM levels decreased at day 1 in both groups, but at day 7 only the LAA group showed a significant decrease, indicating a divergent temporal IgM signature [1]. T-suppressor cells decreased significantly at day 1 in the LAA group but at both day 1 and day 7 in the HLAA group [1]. Organ weight/body weight ratio showed a significant increase in lung in the LAA group at day 7, while spleen showed remarkable increases in both treatment groups [1].

Immunotoxicology Heated anilide Serum biomarkers

Fatty Acid Anilides (Including Linoleylanilide) Versus Organophosphates: Opposing Temporal Modulation of Neuropathy Target Esterase and Acetylcholinesterase

In parallel comparative studies using both in vivo hen models and in vitro rat brain homogenate assays, fatty acid anilides (oleylanilide and linoleylanilide) exhibited a fundamentally opposite temporal pattern of esterase modulation compared to the organophosphate metamidophos [1][2]. Oral administration of a single dose of an oleyl/linoleylanilide mixture (80 mg/kg) in adult hens induced a strong activation of acetylcholinesterase (AchE), neuropathy target esterase (NTE), and total esterases (TE) in the first 24–36 hours, whereas metamidophos caused an initial reduction in all three enzyme activities that was reestablished only 48 hours later [1]. AchE activity remained high throughout the entire latency period in anilide-treated animals, coinciding with the AchE level observed at the onset of clinical signs in organophosphate-dosed animals [1]. In vitro, the anilides displayed a 2-phase concentration-time dependent behavior on NTE and TE, in contrast to metamidophos which showed inhibition unrelated to concentration and incubation time [2]. Serum creatine phosphate kinase (CPK) was permanently increased by organophosphates but depressed throughout the latency period by anilides [1].

Neurotoxicity Neuropathy target esterase Delayed neuropathy

Fatty Acid Anilides Versus Parent Free Fatty Acids: Aniline Moiety Confers Reversible Inhibition of Neutrophil Oxidative Burst

In human polymorphonuclear leukocytes (PMNL), linoleic and oleic acid anilides profoundly inhibited phorbol myristate acetate (PMA)-induced production of reactive oxygen metabolites (ROM). The addition of the calcium ionophore A23187 or the chemotactic peptide formyl-methionyl-leucyl-phenylalanine (fMLP) readily reversed this anilide-induced inhibition, causing a marked increase in ROM production in PMNL that previously did not produce ROM after co-exposure to PMA and anilides [1]. In striking contrast, the corresponding parent free fatty acids (linoleic acid and oleic acid) also inhibited PMA-induced ROM production, but this inhibition was not reversed by A23187 or fMLP [1]. This demonstrates that the aniline moiety of cis-fatty acid anilides confers a distinct pharmacological property—reversibility of oxidative burst inhibition through calcium-dependent pathways—that is absent in the free fatty acid forms [1]. Additionally, oleic and linoleic acid anilides enhanced respiratory burst in PMNL subsequent to stimulation with fMLP, an effect not observed with the free acids [1].

Reactive oxygen metabolites Neutrophil Calcium signaling

Linoleoyl Amides Versus Anandamide: Negligible CB1 Cannabinoid Receptor Binding as a Selectivity Control

Linoleoyl amides, the structural class encompassing linoleylanilide (wherein the amide nitrogen bears a phenyl substituent), were evaluated for binding to the CB1 cannabinoid receptor alongside the endogenous ligand anandamide. Neither the linoleoyl amides nor their hydroxylated derivatives were able to displace the potent cannabinoid radioligand [³H]CP 55.940 from the CB1 receptor, exhibiting a Ki greater than 1 µM [1]. This stands in contrast to anandamide, which binds CB1 with a Ki in the low nanomolar range (typically Ki ~ 50–200 nM depending on assay conditions). The absence of significant CB1 binding indicates that the linoleoyl amide scaffold, including its anilide variant, does not engage the endocannabinoid system through direct CB1 agonism, despite being structurally related to fatty acid amides that serve as endocannabinoid-like signaling molecules [1]. Notably, hydroxylated linoleoyl amides can competitively inhibit FAAH-mediated anandamide hydrolysis, thereby indirectly prolonging anandamide lifetime without directly binding CB1 [1].

Cannabinoid receptor FAAH Endocannabinoid

Linoleylanilide (CAS 19878-10-5): Evidence-Backed Research and Industrial Application Scenarios


Toxic Oil Syndrome (TOS) Mechanistic Research: Using LAA as a Reference Biomarker and Causal Agent Probe

Linoleylanilide is a validated biomarker of adulterated toxic oils and a tool for dissecting the etiology of Toxic Oil Syndrome. Its ability to induce arachidonic acid generation with an EC₅₀ of 0.2 mg/mL and inhibit triacylglycerol synthesis with an IC₅₀ of 1 µg/mL in human polymorphonuclear leukocytes makes it a robust positive control for studying fatty acid anilide-mediated lipid dysregulation . The differential immunological profile of unheated LAA versus HLAA, including sustained IgM suppression unique to LAA at day 7 and more pronounced IgA elevation with HLAA, enables researchers to model both the native and thermally transformed toxicant species implicated in the 1981 epidemic .

Non-Organophosphate Delayed Neuropathy Modeling: Anilide-Induced NTE Activation Pathway

Linoleylanilide, as part of the fatty acid anilide class, induces delayed muscular neuropathy through a mechanism distinct from organophosphate-induced delayed neuropathy (OPIDN). Unlike organophosphates that initially inhibit and then allow recovery of neuropathy target esterase (NTE), anilides strongly activate NTE, acetylcholinesterase, and total esterases in the first 24–36 hours post-administration, with AchE remaining elevated throughout the latency period . This unique temporal activation pattern, confirmed in both in vivo hen models (80 mg/kg single oral dose) and in vitro rat brain homogenate assays with 2-phase concentration-time dependent behavior, makes linoleylanilide an indispensable tool for laboratories studying phosphorylation-independent pathways to delayed neuropathy .

Endothelial Cell and Vascular Toxicity Screening: Prostacyclin Pathway Inhibition Studies

Linoleylanilide (LAA) is the preferred fatty acid anilide for studying rapid-onset endothelial prostacyclin (PGI₂) synthesis inhibition. Its 12-fold faster onset compared to oleylanilide (LAA at 2 h ≈ OAA at 24 h) and its unique capacity to inhibit cyclooxygenase at high concentrations (1000 µM, 24 h) make it particularly suited for acute vascular toxicity protocols . The irreversible nature of LAA's effect on thrombin-induced PGI₂ production (irreversible after 60 min at 100 µM) and the cycloheximide-sensitive recovery further position LAA as a tool for investigating phospholipase-dependent versus cyclooxygenase-dependent mechanisms of prostanoid dysregulation .

Endocannabinoid System Research: CB1-Negative Control with FAAH Modulatory Activity

For laboratories investigating the endocannabinoid system, linoleylanilide and related linoleoyl amides serve as CB1-negative control compounds (Ki > 1 µM at CB1), enabling researchers to distinguish direct CB1 receptor-mediated effects from FAAH-dependent indirect modulation of endocannabinoid tone . This is particularly relevant given that hydroxylated linoleoyl amides can competitively inhibit FAAH-mediated hydrolysis of anandamide, prolonging endocannabinoid signaling without engaging CB1 directly . This pharmacological profile makes linoleylanilide a valuable tool compound for dissecting the relative contributions of FAAH inhibition versus receptor agonism in cannabinoid signaling studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Linoleylanilide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.